ATP disodium salt hydrate

Beschreibung

Eigenschaften

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBQNWBHIXNPRU-MSQVLRTGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5Na2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036108 | |

| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34369-07-8 | |

| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5â?²-triphosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Analysis of Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-triphosphate (ATP) is a pivotal nucleoside triphosphate that serves as the primary energy currency for cellular metabolism and is integral to a multitude of biological processes, including signal transduction, muscle contraction, and DNA synthesis.[1][2] In research and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium (B8443419) salt. The hydration state of this salt is a critical parameter that directly influences its formula weight, which must be accurately accounted for in the preparation of standard solutions and in quantitative analyses. This technical guide provides a detailed examination of the molecular weight of ATP disodium salt hydrate (B1144303), outlines a standard protocol for its experimental verification via mass spectrometry, and illustrates its role in cellular signaling.

Chemical Identity and Molecular Weight

The chemical formula for the anhydrous form of ATP disodium salt is C₁₀H₁₄N₅Na₂O₁₃P₃.[3][4] However, the compound is typically supplied as a hydrate, with the trihydrate form (C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O) being a common and stable variant.[5] The presence of water molecules is a crucial distinction, as it significantly alters the molecular weight.

Calculation of Precise Molecular Weight

The precise molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights. The calculations for both the anhydrous and trihydrate forms are presented below for clarity and comparison.

Table 1: Molecular Weight Calculation for ATP Disodium Salt Forms

| Form | Chemical Formula | Element | Atom Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Precise Molecular Weight ( g/mol ) |

| Anhydrous | C₁₀H₁₄N₅Na₂O₁₃P₃ | Carbon (C) | 10 | 12.011 | 120.110 | 551.14 [3][6] |

| Hydrogen (H) | 14 | 1.008 | 14.112 | |||

| Nitrogen (N) | 5 | 14.007 | 70.035 | |||

| Sodium (Na) | 2 | 22.990 | 45.980 | |||

| Oxygen (O) | 13 | 15.999 | 207.987 | |||

| Phosphorus (P) | 3 | 30.974 | 92.922 | |||

| Trihydrate | C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O | Anhydrous Part | 1 | 551.146 | 551.146 | 605.19 [7] |

| Water (H₂O) | 3 | 18.015 | 54.045 |

Note: Discrepancies in literature and supplier documentation often arise from reporting the anhydrous molecular weight for the hydrated form. Researchers should always confirm the hydration state, for instance, via Karl Fischer titration, and use the appropriate molecular weight.

Experimental Verification of Molecular Weight

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of small molecules like ATP, verifying their identity and assessing purity.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy within parts-per-million (ppm) levels, enabling confident confirmation of the elemental composition.

Protocol: Molecular Weight Determination by ESI-QTOF Mass Spectrometry

This protocol describes a general method for confirming the molecular weight of ATP disodium salt using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.[8][9]

Objective: To obtain an accurate mass measurement of the ATP anion ([M-2Na+H]⁻) to confirm the molecular identity of ATP disodium salt.

Materials:

-

ATP disodium salt hydrate sample

-

LC-MS grade water

-

LC-MS grade methanol

-

Calibrant solution (e.g., sodium formate (B1220265) or a manufacturer-provided ESI-L Low Concentration Tuning Mix)

-

Microcentrifuge tubes and pipettes

Instrumentation:

-

An ESI-QTOF Mass Spectrometer

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in LC-MS grade water.

-

From the stock, prepare a dilute working solution of 1-10 µg/mL by serial dilution with 50:50 methanol:water. This solvent composition aids in efficient electrospray ionization.

-

Vortex the solution and centrifuge briefly to remove any particulates.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using an appropriate external calibrant solution.[10] This should be performed immediately prior to the analysis to ensure high mass accuracy.

-

For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for instrumental drift in real-time.[10]

-

-

Infusion Analysis:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in negative ion mode, as the phosphate (B84403) groups of ATP are readily deprotonated. The expected primary ion is the singly charged anion of the free acid form, [C₁₀H₁₅N₅O₁₃P₃]⁻, with a theoretical monoisotopic mass of 505.9880 m/z.

-

Set the instrument parameters (e.g., capillary voltage, fragmentor voltage, gas temperatures) to achieve stable spray and optimal ion signal without inducing significant in-source fragmentation.

-

-

Data Analysis:

-

Process the acquired spectrum. The most abundant peak should correspond to the [M-H]⁻ ion of the ATP free acid.

-

Compare the measured accurate mass of the ion to its theoretical exact mass. The mass error, calculated in ppm, should ideally be less than 5 ppm for confident identification.

-

The presence of sodium adducts such as [M-2H+Na]⁻ may also be observed.

-

Role in Cellular Signaling

Beyond its metabolic role, extracellular ATP is a critical signaling molecule that mediates cell-to-cell communication in a process known as purinergic signaling.[1][11] This signaling is fundamental to neurotransmission, immune responses, and inflammation.[11][12]

ATP exerts its effects by binding to a class of plasma membrane receptors called purinergic receptors, which are divided into P2X and P2Y families.[1][12]

-

P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations like Ca²⁺ and Na⁺, leading to rapid cellular depolarization and activation.

-

P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃), which in turn modulate a wide range of cellular functions.[1][13]

The signaling is terminated by the action of ectonucleotidases, enzymes on the cell surface that hydrolyze ATP to ADP, AMP, and finally adenosine, which can then signal through P1 receptors.[11]

Visualization of an ATP Signaling Pathway

The following diagram illustrates a simplified workflow for a typical purinergic signaling event mediated by ATP binding to P2Y and P2X receptors.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. J61125.14 [thermofisher.com]

- 5. mpbio.com [mpbio.com]

- 6. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]

- 7. Adenosine triphosphate disodium trihydrate | C10H20N5Na2O16P3 | CID 6096884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. ahajournals.org [ahajournals.org]

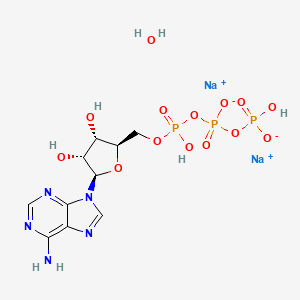

Chemical structure of adenosine 5'-triphosphate disodium salt hydrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize this critical biomolecule.

Chemical Structure and Properties

Adenosine 5'-triphosphate is a central molecule in cellular energy transfer and signaling. The disodium salt hydrate is a common and stable form used in research.

Chemical Structure:

The structure of adenosine 5'-triphosphate consists of an adenine (B156593) base, a ribose sugar, and a triphosphate group. The disodium salt form indicates that two of the acidic protons on the triphosphate chain are replaced by sodium ions. The hydrate form signifies the presence of associated water molecules.

Caption: Chemical structure of Adenosine 5′-triphosphate disodium salt hydrate.

Physicochemical Properties:

A summary of the key physicochemical properties of adenosine 5'-triphosphate disodium salt hydrate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C10H14N5Na2O13P3 ∙ xH2O | [1][2] |

| Molecular Weight (Anhydrous) | 551.14 g/mol | [1][2] |

| CAS Number | 34369-07-8 | [1][2] |

| Appearance | White to cream powder or crystalline powder | [3] |

| Solubility in Water | 50 mg/mL, yielding a clear, colorless solution | [1][4] |

| pH of Aqueous Solution (5%) | ~3.5 (mildly acidic) | [1][5] |

| Storage Temperature | -20°C with desiccation | [1][4] |

| Stability | Stable for at least 2 years when stored correctly. A slow dismutation to ADP and adenosine 5'-tetraphosphate can occur (<0.5% per year). | [1] |

| pKa | 4.0 (amino group), 6.5 (secondary phosphate) | [1] |

| λmax | 259 nm | [1] |

| Molar Extinction Coefficient (ε) | 15.4 mM⁻¹cm⁻¹ at 259 nm in 100 mM phosphate (B84403) buffer, pH 7.0 | [1] |

| Metal Binding Constants (per mole) | Mg²⁺ (9,554), Ca²⁺ (3,722), Sr²⁺ (1,381), Li⁺ (25), Na⁺ (13), K⁺ (8) | [1] |

Experimental Protocols for Analysis

Accurate quantification and characterization of ATP are crucial for many research applications. The following sections detail common experimental methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ATP and its metabolites (ADP, AMP).[6][7]

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity.[7] A non-polar stationary phase (e.g., C18 column) is used with a polar mobile phase. More polar molecules, like ATP, elute earlier than less polar ones. UV detection is commonly employed for quantification.[6]

Detailed Protocol for Quantification of ATP in Cellular Extracts:

-

Sample Preparation:

-

Rapidly extract ATP from cells to prevent enzymatic degradation. This can be achieved by methods such as perchloric acid extraction or using commercially available extraction kits.

-

Centrifuge the extract to remove cellular debris.

-

Neutralize the supernatant if acid extraction was used.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 3 µm particle size, 150 mm x 3 mm)[8]

-

Mobile Phase: Isocratic elution with 50 mM potassium hydrogen phosphate buffer (pH 6.80).[8] Alternatively, a gradient elution with a buffer like ammonium (B1175870) acetate (B1210297) can be used, which is also compatible with mass spectrometry.[9]

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

Quantification:

-

Prepare a standard curve using known concentrations of ATP disodium salt hydrate (e.g., 0.2 to 10 µM).[8]

-

Integrate the peak area corresponding to ATP in the sample chromatogram.

-

Calculate the concentration of ATP in the sample by comparing its peak area to the standard curve.

-

Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and specificity for the identification and quantification of ATP. It is often coupled with liquid chromatography (LC-MS).[9][10]

Principle: Molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For ATP, electrospray ionization (ESI) is commonly used, typically in negative ion mode.[11]

Detailed Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Follow the same extraction procedures as for HPLC.

-

For plasma or serum samples, protein precipitation with a solvent like acetonitrile (B52724) is required.[11] An internal standard (e.g., ¹³C-labeled ATP) should be added for accurate quantification.

-

-

Liquid Chromatography:

-

Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI), negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for ATP and monitoring for a specific product ion after fragmentation.

-

Precursor Ion (m/z): For [ATP-H]⁻, the expected m/z is approximately 506.

-

Product Ions (m/z): Characteristic fragment ions include those corresponding to the loss of phosphate groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful non-invasive technique for studying ATP in vitro and in vivo, providing information about its concentration, ionization state, and interactions with metal ions.[12][13]

Principle: The phosphorus-31 nucleus has a nuclear spin and can be detected by NMR. The chemical shift of the three phosphate groups (α, β, and γ) in ATP are distinct and sensitive to the local chemical environment, including pH and magnesium ion concentration.[14]

Detailed Protocol for in vitro ³¹P NMR:

-

Sample Preparation:

-

Dissolve the this compound in a suitable buffer (e.g., Tris-HCl) prepared in D₂O for field-frequency locking.

-

Adjust the pH to the desired value.

-

If studying metal ion binding, add a known concentration of the metal salt (e.g., MgCl₂).

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a phosphorus probe.

-

Acquire proton-decoupled ³¹P NMR spectra to simplify the signals to single peaks for each phosphate group.[15]

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Reference the spectrum using an external or internal standard (e.g., phosphoric acid).

-

-

Spectral Interpretation:

-

Identify the resonances corresponding to the γ, α, and β phosphates.

-

The chemical shifts and coupling constants can be used to determine the concentrations of different ATP species (e.g., free ATP vs. Mg-ATP).[13]

-

Signaling Pathways Involving ATP

ATP is not only an energy currency but also a crucial signaling molecule both inside and outside the cell.[16][17]

Intracellular Signaling

ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins, thereby activating or deactivating signaling cascades.[17] It is also the precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylyl cyclase, a key step in many G protein-coupled receptor (GPCR) pathways.[16][17]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Adenosine 5'-Triphosphate Disodium Salt Hydrate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Adenosine-5'-triphosphate disodium salt hydrate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. ≥99%, microbial, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. 102800500 [thermofisher.com]

- 6. helixchrom.com [helixchrom.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatography method for simultaneous quantification of ATP and its degradation products compatible with both UV-Vis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine Triphosphate Analysis Service - Creative Proteomics [creative-proteomics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Measurement of ATP synthesis rates by 31P-NMR spectroscopy in the intact myocardium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ATP, ADP, and magnesium mixed solutions: in vitro 31P NMR characterization and in vivo application to lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aiinmr.com [aiinmr.com]

- 16. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 17. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Central Role of Adenosine Triphosphate (ATP) Disodium Salt in Cellular Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of Adenosine Triphosphate (ATP) disodium (B8443419) salt in cellular metabolism. From its fundamental role as the primary energy currency to its intricate involvement in complex signaling cascades, ATP is a cornerstone of cellular life. This document synthesizes key quantitative data, details common experimental protocols for ATP measurement, and visualizes critical pathways to offer a comprehensive resource for the scientific community.

ATP: The Universal Energy Currency of the Cell

Adenosine Triphosphate (ATP) is a nucleoside triphosphate composed of an adenine (B156593) base, a ribose sugar, and three phosphate (B84403) groups.[1][2] The energy required for a vast array of cellular processes is stored within the high-energy phosphoanhydride bonds linking these phosphate groups.[1][3] The hydrolysis of ATP to Adenosine Diphosphate (ADP) and inorganic phosphate (Pi) is an exergonic reaction that releases a significant amount of energy, which is then harnessed to drive endergonic cellular reactions.[3][4] This process of energy coupling is fundamental to life.[1][5]

The ATP disodium salt is a stable, water-soluble form of ATP, making it a standard reagent in biochemical and cellular research.[6][7] Its functions are identical to endogenous ATP, serving as a coenzyme and the primary source of energy for processes such as muscle contraction, active transport across cell membranes, and the synthesis of macromolecules like proteins and nucleic acids.[7][8]

The ATP-ADP Cycle: A Continuous Flow of Energy

Cells maintain a high ratio of ATP to ADP, ensuring a ready supply of energy.[9] ATP is constantly being hydrolyzed to ADP to provide energy, and ADP is subsequently re-phosphorylated to ATP through cellular respiration and photosynthesis.[10][11] This continuous regeneration, known as the ATP-ADP cycle, acts as a bridge between energy-releasing (catabolic) and energy-requiring (anabolic) reactions.[12][13]

The Dichotomy of Metabolism: ATP in Anabolic and Catabolic Pathways

Metabolism can be broadly divided into two types of pathways: catabolism and anabolism. ATP plays a central and indispensable role in linking these two processes.[12][14]

-

Catabolism: These are degradative pathways that break down complex molecules into simpler ones, releasing energy in the process.[15][16] A prime example is cellular respiration, where glucose is broken down to produce ATP.[14][17]

-

Anabolism: These are biosynthetic pathways that construct complex molecules from simpler ones.[15] Anabolic reactions are endergonic and require an input of energy, which is supplied by the hydrolysis of ATP.[12][14] Examples include the synthesis of proteins from amino acids and the replication of DNA.[12][17]

In essence, catabolic reactions generate ATP, and anabolic reactions consume it, with ATP acting as the critical intermediary.[12][13]

ATP as a Signaling Molecule

Beyond its role in energy metabolism, ATP is a crucial signaling molecule in both intracellular and extracellular environments.[2][9]

Intracellular Signaling

Within the cell, ATP serves as a substrate for kinases, which are enzymes that phosphorylate other proteins.[9][18] This phosphorylation can activate or inactivate target proteins, initiating signaling cascades that regulate a multitude of cellular processes.[2][9] Additionally, ATP is a precursor for the synthesis of the second messenger cyclic AMP (cAMP) by adenylate cyclase, a key step in many G protein-coupled receptor (GPCR) signaling pathways.[9][18]

Extracellular and Purinergic Signaling

Cells can release ATP into the extracellular space, where it acts as a signaling molecule by binding to purinergic receptors on the surface of the same or neighboring cells.[9][19] This process, known as purinergic signaling, is involved in a wide range of physiological functions, including neurotransmission, inflammation, and pain perception.[19][20] There are two main classes of purinergic receptors:

-

P2X Receptors: Ligand-gated ion channels that open in response to ATP binding, leading to an influx of ions and rapid cellular responses.[19][21]

-

P2Y Receptors: G protein-coupled receptors that, upon ATP or other nucleotide binding, initiate intracellular signaling cascades.[19][21]

Extracellular ATP can act as a "danger signal" when released from damaged cells, triggering inflammatory and immune responses.[19][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to ATP in cellular metabolism.

| Parameter | Value | Source(s) |

| Energy Release from ATP Hydrolysis | ||

| ATP → ADP + Pi (Standard Conditions) | -7.3 kcal/mol (-30.5 kJ/mol) | [2][4] |

| ATP → ADP + Pi (in vivo) | ~ -14 kcal/mol | [4] |

| ATP → AMP + PPi | -10.9 kcal/mol | [4] |

| ATP Production Yields (per molecule of glucose) | ||

| Glycolysis (net) | 2 ATP | [23] |

| Cellular Respiration (total) | ~30-32 ATP | [2][9] |

| Intracellular ATP Concentration | ||

| Typical Range | 1-10 mM | [2][24] |

| Muscle Tissue | 1-10 µmol per gram | [9] |

Table 1: Quantitative data for ATP energy release, production, and cellular concentration.

Experimental Protocols

The quantification of intracellular ATP is a common and critical measurement in many areas of biological research. The most widely used method is the firefly luciferase-based ATP assay due to its high sensitivity and specificity.[2][25]

Principle of the Luciferase-Based ATP Assay

This assay relies on the enzyme firefly luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP and oxygen, producing light (bioluminescence).[26][27] The amount of light produced is directly proportional to the amount of ATP present in the sample.[25]

Reaction: D-luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light[28]

Generalized Protocol for ATP Quantification in Cultured Cells

This protocol provides a general workflow for measuring ATP levels in cultured cells. Specific details may vary depending on the commercial kit used.

-

Cell Culture and Treatment:

-

Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with the experimental compounds as required by the study design. Include appropriate positive and negative controls.

-

-

Cell Lysis:

-

Luciferase Reaction:

-

Luminescence Measurement:

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP disodium salt.

-

Subtract the background luminescence (from wells with no cells) from all readings.

-

Determine the ATP concentration in the experimental samples by interpolating their luminescence values on the standard curve.[29]

-

References

- 1. What is the function of ATP in cell metabolism? Explain with the aid - askIITians [askiitians.com]

- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Video: ATP Energy Storage and Release [jove.com]

- 6. Benefits and Safety of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 7. Related Properties of ATP disodium salt_Chemicalbook [chemicalbook.com]

- 8. Adenosine Triphosphate (ATP): The Key to Cellular Energy Metabolism - MetwareBio [metwarebio.com]

- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 10. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 11. Khan Academy [khanacademy.org]

- 12. Metabolism - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. Anabolic and Catabolic Pathways | Biology for Majors I [courses.lumenlearning.com]

- 15. cellgs.com [cellgs.com]

- 16. Is ATP produced during catabolism? | AAT Bioquest [aatbio.com]

- 17. What Is ATP? How The Body Uses This Important Molecule [verywellhealth.com]

- 18. What are the functions of ATP? | AAT Bioquest [aatbio.com]

- 19. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 20. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration [frontiersin.org]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. ATP Assays | What is an ATP Assay? [promega.jp]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Luciferase Assay System Protocol [promega.jp]

- 28. chem-agilent.com [chem-agilent.com]

- 29. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Mechanism of Action of ATP as an Energy Currency

Audience: Researchers, scientists, and drug development professionals.

Introduction: ATP as the Universal Energy Currency

Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency in all known forms of life. It captures the chemical energy released from the breakdown of food molecules and releases it to fuel a vast array of cellular processes. These processes can be broadly categorized into three main types: driving metabolic reactions that would not otherwise occur, transporting necessary substances across cellular membranes, and performing mechanical work, such as muscle contraction. The structure of ATP consists of a nitrogenous base (adenine), a five-carbon sugar (ribose), and a chain of three phosphate (B84403) groups. The key to its energy-carrying capacity lies in the high-energy phosphoanhydride bonds linking the phosphate groups.

The Energetics of ATP Hydrolysis

The primary mechanism by which ATP provides energy is through the hydrolysis of its terminal phosphate group. This exergonic reaction breaks the bond between the second and third phosphate groups, yielding adenosine diphosphate (B83284) (ADP), an inorganic phosphate ion (Pi), and a significant release of free energy.

Reaction: ATP + H₂O → ADP + Pi

The standard Gibbs free energy change (ΔG°') for this reaction is approximately -30.5 kJ/mol (-7.3 kcal/mol). However, under the non-standard, physiological conditions within a living cell, the actual free energy change (ΔG) is substantially more negative, estimated to be around -57 kJ/mol (-14 kcal/mol). This difference is due to the intracellular concentrations of ATP, ADP, and Pi being far from standard equilibrium concentrations.

ATP can also be hydrolyzed to adenosine monophosphate (AMP) and pyrophosphate (PPi), a reaction that releases an even greater amount of energy.

Reaction: ATP + H₂O → AMP + PPi

The subsequent hydrolysis of PPi to two molecules of Pi is also highly exergonic, making the overall energy release from the ATP to AMP conversion substantial.

Data Presentation: Thermodynamic Parameters of ATP Hydrolysis

| Reaction | Standard Free Energy (ΔG°') | Physiological Free Energy (ΔG) |

| ATP → ADP + Pi | -30.5 kJ/mol (-7.3 kcal/mol) | ~ -57 kJ/mol (-14 kcal/mol) |

| ATP → AMP + PPi | ~ -45 kJ/mol | Not readily available |

| PPi → 2 Pi | ~ -19 kJ/mol | Not readily available |

Data Presentation: Typical Intracellular Adenosine Nucleotide Concentrations

| Nucleotide | Typical Intracellular Concentration |

| ATP | 1-10 mM |

| ADP | Significantly lower than ATP (maintaining a high ATP/ADP ratio) |

| AMP | Generally the lowest of the three |

The high ATP/ADP ratio maintained by cells is crucial for the energetic favorability of ATP hydrolysis.

The ATP Cycle: A Dynamic Equilibrium

Cells maintain a dynamic equilibrium between ATP hydrolysis and synthesis, often referred to as the ATP-ADP cycle. The energy released from catabolic processes, such as the breakdown of carbohydrates, fats, and proteins, is used to regenerate ATP from ADP and Pi. This continuous recycling is essential, as the total amount of ATP in a cell at any given moment is relatively small, yet the turnover is incredibly high. It is estimated that a typical human body hydrolyzes and resynthesizes its own weight in ATP each day.

A Technical Guide to the Solubility and Stability of ATP Disodium Salt Hydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Adenosine (B11128) 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics and signaling. The disodium (B8443419) salt hydrate (B1144303) form of ATP is commonly used in research and development. A thorough understanding of its solubility and stability in aqueous solutions is critical for the design and execution of robust experiments and the formulation of ATP-based therapeutics. This technical guide provides an in-depth overview of these properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Solubility of ATP Disodium Salt Hydrate

The solubility of this compound is influenced by the solvent, temperature, and pH. While it is highly soluble in aqueous solutions, precise quantitative data across a range of conditions can inform the preparation of stock solutions and experimental buffers.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in various aqueous media.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| Water | 25 | 110 | ~200 |

| Water | Not Specified | 50 | ~90.7 |

| Water | Not Specified | 100 | ~181.4 |

| PBS (pH 7.2) | 25 | ~10 | ~18.1 |

| Ethanol | 25 | <1 | - |

| DMSO | 25 | <1 | - |

Note: The molecular weight of ATP disodium salt (anhydrous) is 551.14 g/mol . The hydrate form will have a slightly higher molecular weight.[1][2][3]

Factors Affecting Solubility

pH: The solubility of ATP is pH-dependent. As a polyprotic acid, its net charge and counter-ion interactions change with pH, which in turn affects its solubility.[4] Generally, salts of weak acids tend to be more soluble in acidic solutions.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.[5][6][7]

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected aqueous solvent (e.g., purified water, phosphate-buffered saline)

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Syringe filters (0.22 µm, chemically inert, e.g., PVDF or PTFE)

-

Analytical balance

-

HPLC system with a suitable column (e.g., reverse-phase C18) and UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of ATP in the chosen solvent with known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature. Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Using HPLC: Dilute the filtrate to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

-

Using UV-Vis Spectrophotometry: Dilute the filtrate and measure its absorbance at the wavelength of maximum absorbance for ATP (approximately 259 nm).[4] Calculate the concentration using the Beer-Lambert law and the previously determined molar extinction coefficient.

-

-

Data Reporting: Report the solubility as the average of at least three independent measurements, expressed in mg/mL or mM, at the specified temperature and pH.

Stability of this compound in Aqueous Solutions

The stability of ATP in aqueous solutions is a critical consideration for its storage and use in experiments. The primary degradation pathway is hydrolysis, which breaks the high-energy phosphoanhydride bonds, yielding adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi), and subsequently adenosine monophosphate (AMP).

Factors Influencing Stability

pH: ATP is most stable in the pH range of 6.8 to 7.4.[4] At more extreme pH values, it undergoes rapid hydrolysis.[4]

Temperature: Higher temperatures accelerate the rate of hydrolysis.[8]

Divalent Cations: Divalent cations, particularly Mg²⁺, play a significant role in the stability and biological activity of ATP. In biological systems, ATP predominantly exists as a complex with Mg²⁺.[9] This complexation can influence its stability.

Quantitative Stability Data

The following table presents available data on the degradation kinetics of ATP in aqueous solutions.

| Temperature (°C) | pH | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) |

| 120 | 3 | 4.34 x 10⁻³ | A few minutes |

| 120 | 7 | 2.91 x 10⁻³ | A few minutes |

| 100 | 3 | - | - |

| 100 | 7 | - | - |

| 80 | 3 | - | - |

| 80 | 7 | - | - |

Data from in situ Raman spectroscopic analysis.[8]

Storage Recommendations:

-

Solid Form: Store desiccated at -20°C. The solid form is stable for years under these conditions.[2]

-

Aqueous Solutions: For short-term storage (up to a week), store at 0-4°C. For long-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Experimental Protocol for Determining Stability (Accelerated Stability Study)

This protocol describes a method for assessing the stability of an ATP solution under accelerated conditions to predict its shelf-life.[10][11][12]

Objective: To determine the degradation kinetics of ATP in a specific aqueous solution at elevated temperatures.

Materials:

-

A stock solution of this compound of known concentration in the desired buffer.

-

Temperature-controlled chambers or water baths set to various temperatures (e.g., 40°C, 50°C, 60°C).

-

HPLC system with a stability-indicating method (a method that can separate ATP from its degradation products, ADP and AMP).

-

pH meter.

-

Volumetric flasks and pipettes.

Procedure:

-

Sample Preparation: Prepare a batch of the ATP solution and dispense it into multiple sealed vials to prevent evaporation.

-

Initial Analysis (Time Zero): Immediately analyze a subset of the vials to determine the initial concentration of ATP (C₀) and to confirm the absence or baseline levels of degradation products.

-

Incubation: Place the remaining vials in the temperature-controlled chambers at the selected accelerated temperatures.

-

Sampling at Time Points: At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), remove a vial from each temperature chamber.

-

Sample Analysis: Allow the sample to cool to room temperature and analyze it using the stability-indicating HPLC method to determine the concentration of ATP at that time point (Cₜ).

-

Data Analysis:

-

Plot the concentration of ATP versus time for each temperature.

-

Determine the order of the degradation reaction (often follows first-order kinetics for hydrolysis). For a first-order reaction, a plot of ln(Cₜ) versus time will yield a straight line with a slope equal to -k (the degradation rate constant).

-

Calculate the half-life (t₁/₂) for each temperature using the formula: t₁/₂ = 0.693 / k.

-

-

Arrhenius Plot: To predict stability at other temperatures (e.g., refrigerated or room temperature), create an Arrhenius plot by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The resulting straight line can be extrapolated to determine the rate constant at lower temperatures.

ATP in Signaling Pathways

ATP is a key signaling molecule that acts as a ligand for purinergic receptors (P2X and P2Y) and as a substrate for kinases in numerous signaling cascades.

P2Y Receptor Signaling Pathway

P2Y receptors are G-protein coupled receptors (GPCRs) that are activated by extracellular nucleotides like ATP and ADP.[13] The P2Y1 receptor, for example, is coupled to Gq and initiates a signaling cascade through phospholipase C.

Caption: P2Y1 receptor signaling cascade initiated by ATP/ADP binding.

Gs Alpha Subunit and Adenylyl Cyclase Signaling Pathway

In many G-protein coupled receptor pathways, the Gs alpha subunit, when activated, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP) from ATP.[14][15][16][17][18]

References

- 1. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. api.pageplace.de [api.pageplace.de]

- 8. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gmpsop.com [gmpsop.com]

- 11. pharmabeginers.com [pharmabeginers.com]

- 12. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]

- 13. P2Y receptor - Wikipedia [en.wikipedia.org]

- 14. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 15. G alpha (s) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]

- 17. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

The Choice of Counter-Ion: A Technical Guide to Using ATP Disodium Salt and ATP in Tris Buffer for Enzymatic Reactions

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals often face a critical choice in their experimental design: the selection and preparation of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. While seemingly a minor detail, the difference between using a simple aqueous solution of ATP disodium (B8443419) salt versus a Tris-buffered ATP solution can have significant implications for the accuracy and reproducibility of enzymatic assays. This in-depth technical guide provides a comprehensive analysis of these two common approaches, offering data-driven insights and detailed protocols to inform experimental design.

Executive Summary

The selection of an appropriate form and buffer system for ATP is paramount for reliable enzymatic studies, particularly for ATP-dependent enzymes like kinases and ATPases. ATP is commonly available as a disodium salt (ATP-Na₂), which is stable and highly soluble in water. However, aqueous solutions of ATP disodium salt are acidic and require pH adjustment. A frequent alternative is to prepare the ATP solution in a Tris (tris(hydroxymethyl)aminomethane) buffer, which offers excellent buffering capacity in the physiological pH range. This guide elucidates the core differences between these two preparations, focusing on chemical properties, impact on enzyme kinetics, and practical considerations for experimental setup. While "ATP tris salt" is not a commercially available reagent, the practice of dissolving ATP disodium salt in Tris buffer effectively creates a solution with Tris as the predominant cation besides sodium. The key distinction, therefore, lies in the composition of the final reaction buffer and the potential interactions of its components with the enzyme and its cofactors.

Chemical and Physical Properties

A clear understanding of the fundamental properties of ATP disodium salt and Tris buffer is essential for their appropriate use in enzymatic reactions.

| Property | ATP Disodium Salt | Tris Buffer (Tris-HCl) |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃[1] | C₄H₁₁NO₃·HCl |

| Molecular Weight | 551.14 g/mol (anhydrous)[1] | 157.60 g/mol |

| Typical Form | White crystalline powder[2] | Crystalline solid |

| Solubility in Water | High (e.g., 50 mg/mL)[1] | High |

| pH of Aqueous Solution | Mildly acidic (approx. 3.5)[1] | pH is set by the ratio of Tris base to Tris-HCl |

| Buffering Range | N/A | ~pH 7.0 - 9.0[3] |

| Storage (Solid) | Recommended at -20°C with desiccation[1] | Room temperature |

| Storage (Solution) | Stable for weeks at -20°C; avoid freeze-thaw[2] | Stable for months at 4°C |

The Impact on Enzymatic Reactions: A Comparative Analysis

The choice between a simple buffered solution of ATP disodium salt and a Tris-buffered ATP solution can influence enzyme activity through several mechanisms, including pH stability, ionic interactions, and cofactor chelation.

pH Control and Buffering Capacity

Aqueous solutions of ATP disodium salt are acidic and require pH adjustment, typically with NaOH or KOH, to match the optimal pH of the enzyme, which is usually between 7.2 and 8.5. Without a buffering agent, the pH of the reaction mixture can be susceptible to fluctuations.

Tris is a widely used biological buffer due to its pKa of approximately 8.1 at 25°C, which provides excellent buffering capacity in the neutral to slightly alkaline range where many enzymes are most active.[4] However, the pH of Tris buffers is notably temperature-dependent, which necessitates careful pH adjustment at the intended experimental temperature.[4]

The Role of Counter-Ions: Sodium vs. Tris

The disodium salt of ATP introduces sodium ions into the reaction. While often considered inert, high concentrations of monovalent cations like Na⁺ can influence the activity of some enzymes.[5] For instance, some studies have shown that Na⁺ can modulate the activity of certain kinases.

When ATP is prepared in a Tris buffer, the Tris cations are also present in the reaction mixture. The primary amine group in Tris can, in some cases, interact with the enzyme or other components of the assay.[4] There is evidence to suggest that Tris can act as a competitive inhibitor for some enzymes.[6][7]

Interaction with Divalent Cations (e.g., Mg²⁺)

Most ATP-dependent enzymes, particularly kinases, require a divalent cation, typically magnesium (Mg²⁺), as a cofactor. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the true substrate for the enzyme. Tris has been reported to weakly chelate divalent cations like Mg²⁺.[8] This interaction can effectively reduce the free Mg²⁺ concentration in the assay, potentially impacting enzyme kinetics. Therefore, when using Tris buffers, it is crucial to ensure that the Mg²⁺ concentration is not limiting. In contrast, buffers like HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) have a lower metal-binding capacity and are often recommended for studies involving metalloenzymes.[9]

Quantitative Comparison of Buffer Effects on Enzyme Kinetics

The choice of buffer can significantly impact the kinetic parameters of an enzyme. The following table summarizes data from a study comparing the effects of different buffer systems on the activity of metalloenzymes. While not a direct comparison of ATP preparation methods, it highlights the potential for Tris to influence enzyme kinetics compared to other common buffers.

Table 1: Kinetic Parameters of the Mn²⁺-dependent Dioxygenase BLC23O in Different Buffers at pH 7.4 [8][10]

| Buffer System (at pH 7.4) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |

| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |

| Tris-HCl | >1.0 | 0.33 ± 0.002 | 0.20 (approx.) |

| Sodium Phosphate (B84403) | 0.24 ± 0.01 | 0.15 (approx.) | 0.63 (approx.) |

| Data is presented as mean ± standard deviation where available. Values for Tris-HCl and Sodium Phosphate kcat and kcat/Km are approximated from the source. |

Table 2: Kinetic Parameters of the Fe³⁺-dependent Dioxygenase Ro1,2-CTD in Different Buffers [8]

| Buffer System | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) |

| HEPES | 1.80 ± 0.06 | 0.64 ± 0.00 | 0.36 ± 0.01 |

| Tris-HCl | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |

| Sodium Phosphate | 3.64 (approx.) | 1.01 (approx.) | 0.28 (approx.) |

| Data is presented as mean ± standard deviation where available. Values for Sodium Phosphate are approximated from the source. |

These data illustrate that Tris buffer can lead to a higher turnover number (kcat) for some enzymes but may also result in a lower substrate affinity (higher Kₘ). HEPES buffer, with its lower metal-binding affinity, often yields a higher catalytic efficiency (kcat/Kₘ).

Signaling Pathways and Experimental Workflows

Visualizing the context in which ATP is used is crucial for understanding the importance of its proper preparation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. Effect of Tris Buffer in the Intensity of the Multipoint Covalent Immobilization of Enzymes in Glyoxyl-Agarose Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Natural abundance and endogenous sources of adenosine triphosphate.

An In-depth Technical Guide on the Natural Abundance and Endogenous Sources of Adenosine (B11128) Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine triphosphate (ATP) is a ubiquitous and fundamental molecule in all known forms of life, serving as the primary "molecular unit of currency" for intracellular energy transfer.[1] Its roles extend beyond bioenergetics to include critical functions in signal transduction and neurotransmission. An understanding of its natural abundance, endogenous sources, and the pathways it governs is paramount for research in cell biology, pharmacology, and drug development. This guide provides a detailed overview of ATP concentrations in various biological contexts, the primary mechanisms of its synthesis, and its role in cellular signaling, supplemented with experimental protocols for its quantification.

Natural Abundance of Adenosine Triphosphate

The concentration of ATP is tightly regulated within biological systems, though it varies significantly between the intracellular and extracellular environments, as well as across different cell and tissue types.

Intracellular vs. Extracellular Concentrations

There is a vast concentration gradient between the intracellular and extracellular environments. Inside cells, ATP is maintained at high millimolar (mM) concentrations, essential for driving numerous metabolic reactions.[2] In contrast, the extracellular concentration of ATP is typically in the nanomolar (nM) range.[3] This steep gradient is crucial for its function as an extracellular signaling molecule.

Quantitative Data on ATP Abundance

The intracellular concentration of ATP is remarkably high and conserved across phylogenetic domains.[2][4] A meta-analysis of various cells and tissues reported an average intracellular ATP concentration of 4.41 mM.[4][5] Specific concentrations can vary depending on the metabolic demands of the tissue.

| Biological Sample | Reported ATP Concentration | Reference(s) |

| General Intracellular | 1–10 mM | [1][6] |

| Average (various cells/tissues) | 4.41 ± 2.93 mM | [4][5] |

| Cardiac Muscle | 7.47 ± 4.12 mM | [5] |

| Skeletal Muscle | 5.86 ± 1.91 mM | [5] |

| Brain | ~2-fold lower than striated muscle | [5] |

| Liver | ~2-fold lower than striated muscle | [5] |

| Extracellular Space | ~10 nM (can range from nM to µM) | [3][7] |

Table 1: Natural Abundance of ATP in Various Biological Contexts. This table summarizes the reported concentrations of ATP, highlighting the significant differences between intracellular and extracellular environments and across different tissue types.

Endogenous Sources of Adenosine Triphosphate

ATP is not a storage molecule; rather, it is continuously synthesized and consumed to meet the cell's energy demands.[8] An average adult human can turn over approximately 50 kilograms of ATP daily.[1] The primary pathways for ATP synthesis are cellular respiration and, in plants, photophosphorylation.[9][10]

Cellular Respiration

In eukaryotes, the complete oxidation of glucose through cellular respiration can produce approximately 30-32 molecules of ATP.[1][11] This process occurs in three main stages.

-

Glycolysis : This initial pathway occurs in the cytoplasm and involves the breakdown of one glucose molecule into two pyruvate (B1213749) molecules, yielding a net of two ATP molecules.[1][10][12]

-

Citric Acid Cycle (Krebs Cycle) : In the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the citric acid cycle. This cycle generates a small amount of ATP directly, along with high-energy electron carriers (NADH and FADH₂).[1][10]

-

Oxidative Phosphorylation : This is the primary source of ATP in aerobic organisms and takes place in the mitochondria.[1] The electron carriers from the previous stages donate their electrons to the electron transport chain, creating a proton gradient across the inner mitochondrial membrane. The enzyme ATP synthase then uses this gradient to synthesize large amounts of ATP.[8][12]

Beta-Oxidation

Fatty acids also serve as a major fuel source for ATP production. Through beta-oxidation, fatty acids are broken down into acetyl-CoA, which can then enter the citric acid cycle to generate ATP.[1]

Regulation of ATP Synthesis

The synthesis of ATP is meticulously regulated to match the cell's energy requirements. Key regulatory mechanisms include:

-

Respiratory Control : The rate of oxidative phosphorylation is primarily controlled by the availability of ADP.[13]

-

Transcriptional Control : Genes encoding enzymes involved in oxidative phosphorylation can be coordinately regulated to adjust the cell's capacity for ATP synthesis.[13]

-

Calcium Signaling : In mitochondria, calcium ions can stimulate key enzymes in the citric acid cycle, thereby increasing the rate of ATP production to meet elevated energy demands.[14]

ATP as a Signaling Molecule: Purinergic Signaling

Beyond its role in energy metabolism, ATP is a crucial extracellular signaling molecule in a process known as purinergic signaling.[1][15] This form of communication is involved in a vast array of physiological processes, including neurotransmission, inflammation, and vascular tone regulation.[15][16]

Release and Reception

Cells can release ATP into the extracellular space through various mechanisms, including vesicular exocytosis and pannexin hemichannels.[1][16] Once released, ATP acts as a ligand for a specific class of receptors called purinergic receptors, which are broadly divided into two families:[1][17]

-

P2X Receptors (P2X1-7) : These are ligand-gated ion channels that, upon binding ATP, open to allow the passage of ions like Na⁺, K⁺, and Ca²⁺, leading to rapid cellular responses.[17]

-

P2Y Receptors (P2Y1,2,4,6,11-14) : These are G protein-coupled receptors that initiate intracellular signaling cascades upon activation by ATP and other nucleotides.[17]

Signal Termination

The purinergic signal is terminated by the rapid enzymatic degradation of extracellular ATP by a family of ectonucleotidases.[17] Enzymes such as CD39 hydrolyze ATP to ADP and AMP, and CD73 further breaks down AMP into adenosine.[3] Adenosine itself is a signaling molecule that activates P1 (adenosine) receptors, adding another layer of complexity to the purinergic signaling network.[17]

Experimental Protocols for ATP Quantification

Accurate quantification of ATP is essential for assessing cell viability, cytotoxicity, and metabolic activity.[18] Several methods are available, with the bioluminescence assay being one of the most common due to its high sensitivity and simplicity.[19]

Key Methodologies for ATP Measurement

-

Bioluminescence Assays : This is the most widely used method. It utilizes the firefly luciferase enzyme, which catalyzes a reaction between ATP and luciferin (B1168401) to produce light.[19][20] The emitted light is directly proportional to the ATP concentration and can be measured with a luminometer.[21]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can be used to separate ATP from other nucleotides and cellular components, followed by quantification using UV or fluorescence detection.[22] This method is highly accurate but less suited for high-throughput screening.

-

Fluorescence Assays : These methods employ fluorescent dyes that bind to ATP, causing a change in their fluorescent properties that can be measured with a fluorescence microscope or plate reader.[22]

Detailed Protocol: Luciferase-Based Bioluminescence Assay

This protocol provides a general framework for measuring intracellular ATP using a commercial assay kit.

1. Sample Preparation: a. Culture cells to the desired density in a multi-well plate (preferably a white, opaque plate to maximize the luminescent signal). b. For suspension cells, centrifuge the plate to pellet the cells. For adherent cells, proceed directly. c. Add a cell lysis reagent provided in the assay kit to each well to release intracellular ATP.

2. Reagent Preparation: a. Reconstitute the lyophilized luciferase/luciferin substrate with the provided buffer solution to create the ATP detection reagent. b. Allow the reagent to equilibrate to room temperature before use.

3. ATP Standard Curve Generation: a. Prepare a series of ATP standards of known concentrations by diluting a stock solution.[23] b. Add the same volume of lysis reagent to the standards as used for the experimental samples.

4. Measurement: a. Add the ATP detection reagent to each well containing the cell lysate or ATP standard.[23] b. Incubate for a short period (typically 2-10 minutes) at room temperature to allow the enzymatic reaction to stabilize. c. Measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).[24]

5. Data Analysis: a. Plot the RLU values from the ATP standards against their known concentrations to generate a standard curve. b. Use the standard curve to calculate the ATP concentration in the experimental samples from their RLU values.[23] c. Normalize the ATP concentration to the number of cells or total protein content if necessary.

Conclusion

Adenosine triphosphate is a molecule of profound importance, acting as the central hub of cellular energy metabolism and as a versatile signaling molecule. Its high intracellular abundance is a conserved feature across life, fueling countless biological processes. The intricate pathways of its synthesis and the complexity of its role in purinergic signaling present numerous opportunities for research and therapeutic intervention. For professionals in drug development, understanding the dynamics of ATP is critical, as many pathological states are linked to dysregulated energy metabolism or purinergic signaling. The robust experimental methods available for ATP quantification provide powerful tools to investigate these processes and to screen for compounds that may modulate them.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. imrpress.com [imrpress.com]

- 3. The yin and yang functions of extracellular ATP and adenosine in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Legend of ATP: From Origin of Life to Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine triphosphate (ATP) | Definition, Structure, Function, & Facts | Britannica [britannica.com]

- 9. acs.org [acs.org]

- 10. news-medical.net [news-medical.net]

- 11. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. Regulation of mitochondrial ATP synthesis in mammalian cells by transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of ATP production by mitochondrial Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]

- 17. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tribioscience.com [tribioscience.com]

- 19. ATP Assays | What is an ATP Assay? [promega.com]

- 20. berthold.com [berthold.com]

- 21. researchgate.net [researchgate.net]

- 22. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]

- 23. Biochemical measurements of ATP and ADP [bio-protocol.org]

- 24. hhs1.com [hhs1.com]

The Significance of the "Hydrate" in ATP Disodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the role and significance of the water of hydration in adenosine (B11128) 5'-triphosphate (ATP) disodium (B8443419) salt hydrate (B1144303). Understanding the nature of this hydrated form is critical for researchers in various fields, from biochemistry to drug development, as it directly impacts the compound's stability, solubility, and handling characteristics.

Introduction to ATP Disodium Salt Hydrate

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular bioenergetics, often referred to as the "molecular unit of currency" for intracellular energy transfer.[1][2] It participates in a vast array of cellular processes, including muscle contraction, neurotransmission, and biosynthetic reactions.[1][3] For laboratory and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium salt hydrate.[4][5] The "hydrate" designation indicates the presence of water molecules integrated within the crystal structure. These water molecules are not merely superficial moisture but are integral to the compound's solid-state architecture and overall properties.

The molecular formula is typically represented as C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O, where 'x' denotes a variable number of water molecules.[2][4] For instance, the trihydrate form has the chemical formula C₁₀H₂₀N₅Na₂O₁₆P₃.[6]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental for its application in experimental settings and formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ · xH₂O | [2][4] |

| Molecular Weight | 551.14 g/mol (anhydrous basis) | [4][7] |

| Appearance | White to cream crystalline powder | [8] |

| Solubility | Soluble in water (50-110 mg/mL), sparingly soluble in DMF, and very slightly soluble in ethanol (B145695) and DMSO. | [4][5][9] |

| pH of Aqueous Solution | Approximately 3.5 (for a 50 mg/mL solution) | [4][5] |

| Storage Temperature | Recommended at -20°C with desiccation | [4][7][9] |

| Melting Point | Decomposes at approximately 176 °C |

The Role of Water in the Crystalline Structure

X-ray crystallography studies have been instrumental in elucidating the three-dimensional structure of this compound, revealing the precise arrangement of ATP molecules, sodium ions, and water molecules.[10][11] These studies show that the water molecules are not randomly distributed but occupy specific positions within the crystal lattice, forming a complex network of hydrogen bonds.

This hydrogen-bonding network is crucial for stabilizing the crystal structure. Water molecules act as bridges, connecting different parts of the ATP molecule (such as the phosphate (B84403) groups and the ribose sugar) and linking adjacent ATP molecules. They also coordinate with the sodium ions, satisfying their coordination spheres.[12] In one crystallographic study, the asymmetric unit was found to contain two ATP molecules, four sodium ions, and six water molecules.[10][11] The presence of these water molecules dictates the overall conformation of the ATP molecule in its solid state, including the folded conformation of the triphosphate chain.[10][11]

Impact of Hydration on Stability and Degradation

The integrated water molecules contribute significantly to the stability of solid ATP disodium salt. By satisfying the hydrogen bonding potential of the polar groups on the ATP molecule and coordinating the sodium ions, the hydrate structure minimizes the internal energy of the crystal, making it more stable than its anhydrous counterpart under ambient conditions.[13][14]

Storage and Stability:

-

Solid State: The hydrated solid is stable for at least two years when stored at -20°C with desiccation.[4][5] A slow dismutation reaction can occur where two ATP molecules form ADP and adenosine 5'-tetraphosphate, with a decomposition rate of less than 0.5% per year.[4][5]

-

Aqueous Solutions: In aqueous solutions, ATP is stable for months when stored appropriately.[5] However, it is susceptible to hydrolysis, especially at extreme pH values, breaking down into adenosine diphosphate (B83284) (ADP) and inorganic phosphate.[1]

Degradation Pathway: The primary degradation pathway for ATP involves the sequential hydrolysis of its high-energy phosphoanhydride bonds. This process is a key part of the cellular energy cycle but represents instability in a laboratory context.

Influence on Solubility and Bioavailability

Solubility: The presence of hydrate water molecules can facilitate the dissolution of ATP disodium salt in aqueous solutions. These water molecules are already positioned to form hydrogen bonds, which can help to overcome the lattice energy of the crystal when it is introduced into a bulk aqueous solvent. The compound is readily soluble in water, typically forming clear, colorless solutions.[4][5]

Bioavailability: While the hydrate form enhances aqueous solubility, the oral bioavailability of ATP is known to be very low.[15][16] When administered orally, ATP is largely metabolized in the gastrointestinal tract before it can be absorbed into the systemic circulation.[15][17] Studies have shown that oral ATP supplementation does not significantly increase plasma ATP concentrations, though it may lead to an increase in its final metabolite, uric acid.[15][17]

Experimental Characterization of Hydrates

Several analytical techniques are employed to characterize the hydrated nature of ATP disodium salt.

Experimental Protocols

A. X-ray Crystallography

-

Objective: To determine the three-dimensional atomic structure of the crystalline solid, including the positions of the water molecules.

-

Methodology:

-

Crystal Growth: Single crystals of ATP disodium salt suitable for diffraction are grown, often by slow evaporation of an aqueous solution or by adding a precipitating agent like ethanol to an aqueous solution of the compound.[18]

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best fit with the experimental data.[10][11]

-

B. Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)

-

Objective: To quantify the water content (stoichiometry of hydration) and to study the thermal stability of the compound.

-

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound powder (typically 5-10 mg) is placed in a TGA or DSC pan.

-

TGA Protocol: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[19] The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.

-

DSC Protocol: The sample is subjected to a controlled temperature program (heating or cooling cycle).[20] The heat flow to or from the sample is measured relative to a reference. This provides information on phase transitions, such as dehydration (endothermic event) and decomposition.[20][21]

-

C. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

-

Objective: To confirm the presence of water and to study the hydrogen-bonding environment within the crystal.

-

Methodology:

-

Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the powder is placed directly in the path of the laser.

-

Spectral Acquisition: The sample is irradiated with infrared light (FTIR) or a monochromatic laser (Raman).[22][23] The absorbed or scattered radiation is analyzed to generate a spectrum.

-

Data Interpretation: The presence of water is confirmed by characteristic bands, such as the broad O-H stretching vibrations (around 3000-3600 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹). Shifts in the vibrational frequencies of the phosphate and other groups on the ATP molecule can provide insights into the hydrogen-bonding interactions involving the water molecules.[22][23]

-

Conclusion

The "hydrate" in ATP disodium salt is not an incidental component but a critical factor that defines the compound's solid-state properties. The water of hydration is integral to the crystal lattice, where it stabilizes the structure through an extensive network of hydrogen bonds and coordination with sodium ions. This structural role directly translates into enhanced solid-state stability, making the hydrated form ideal for storage and handling. Furthermore, the presence of these water molecules influences the compound's solubility in aqueous media. For any researcher or professional working with ATP disodium salt, a thorough understanding of the significance of its hydrated form is essential for accurate experimental design, formulation, and interpretation of results.

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]

- 3. bethesdascientific.com [bethesdascientific.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ≥99%, microbial, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. Adenosine-5'-triphosphate disodium salt hydrate, 99%, water <10% 5 g | Buy Online [thermofisher.com]

- 9. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. Hydration of AMP and ATP Molecules in Aqueous Solution and Solid Films - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. Adenosine 5′-triphosphate (ATP) supplements are not orally bioavailable: a randomized, placebo-controlled cross-over trial in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Oral bioavailability of ATP after prolonged administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mdpi.com [mdpi.com]

- 20. Technique Thermal Analysis / Thermogravimetry (ATD, TG and DSC) [cai.ucm.es]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Studies of Raman Spectra of Water Solutions of Adenosine Tri-, Di-, and Monophosphate and Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Key physicochemical properties of ATP disodium salt for experimental setup.

An In-depth Technical Guide on the Core Physicochemical Properties of ATP Disodium (B8443419) Salt for Experimental Setup

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of Adenosine 5'-triphosphate (ATP) disodium salt is paramount for the design and execution of robust and reproducible experiments. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Physicochemical Properties

ATP disodium salt is a crucial coenzyme and signaling molecule in numerous biological processes.[1] Its experimental utility is dictated by its solubility, stability, and ionic characteristics. The hydrated form is commonly used in laboratory settings.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₅Na₂O₁₃P₃ | [2] |

| Molecular Weight | 551.14 g/mol (anhydrous) | [1][2][3][4][5] |

| 605.24 g/mol (trihydrate) | ||

| Appearance | White crystalline powder | [6] |

| Solubility | ||

| in Water | 50 mg/mL | [7] |

| 100 mg/mL | [6][8] | |

| 110 mg/mL at 25°C | [9] | |

| in PBS (pH 7.2) | ~10 mg/mL | [9][10] |

| in Ethanol | <1 mg/mL at 25°C | [9] |

| in DMSO | <1 mg/mL at 25°C | [9] |

| pH of Aqueous Solution | ~3.5 (for a 50 mg/mL solution) | [7] |

| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 259 nm (in 100 mM phosphate (B84403) buffer, pH 7.0) | [7] |

| pKa Values | 0.9, 1.5, 2.3, 6.5, 7.7 | [11][12] |

Stability and Storage

Proper storage of ATP disodium salt is critical to prevent degradation.

| Condition | Recommendation | Stability | References |

| Solid Form | Store at -20°C with desiccation. | Stable for at least 2 years with less than 0.5% decomposition per year. | [7] |

| Aqueous Solutions | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Stable for several weeks at -20°C. For long-term storage, -80°C is recommended. Not recommended to store for more than one day in aqueous solution. | [10][13][14] |

| pH Stability | Most stable in aqueous solutions between pH 6.8 and 7.4. | Rapidly hydrolyzes at more extreme pH levels. | [15] |